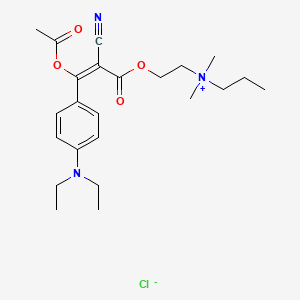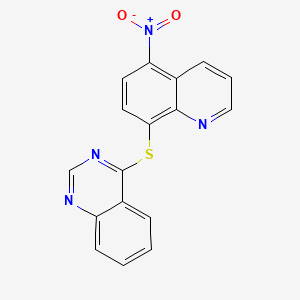
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol is an organic compound characterized by its unique structure, which includes two propoxyphenyl groups and one phenyl group attached to an ethanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol typically involves the reaction of 2-propoxybenzaldehyde with phenylmagnesium bromide, followed by a reduction step to form the ethanediol structure. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated reaction systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the ethanediol backbone.
Substitution: The phenyl and propoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of oxidative stress or modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(2-methoxyphenyl)-2-phenyl-1,2-ethanediol
- 1,1-Bis(2-ethoxyphenyl)-2-phenyl-1,2-ethanediol
Uniqueness
1,1-Bis(2-propoxyphenyl)-2-phenyl-1,2-ethanediol is unique due to its specific propoxyphenyl groups, which confer distinct chemical properties and reactivity compared to its methoxy and ethoxy analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
122135-79-9 |
|---|---|
Formule moléculaire |
C26H30O4 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-phenyl-1,1-bis(2-propoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C26H30O4/c1-3-18-29-23-16-10-8-14-21(23)26(28,25(27)20-12-6-5-7-13-20)22-15-9-11-17-24(22)30-19-4-2/h5-17,25,27-28H,3-4,18-19H2,1-2H3 |
Clé InChI |
YWMTXYXFEJUDOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC=C1C(C2=CC=CC=C2OCCC)(C(C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


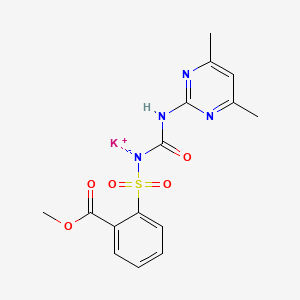
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
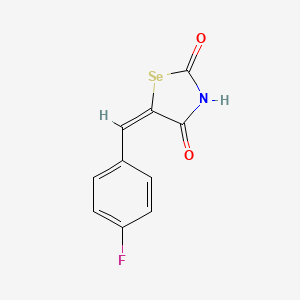


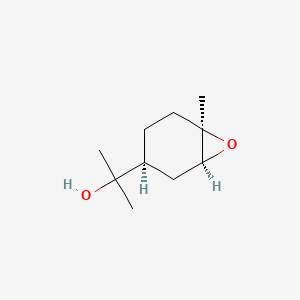
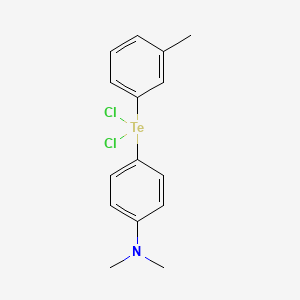
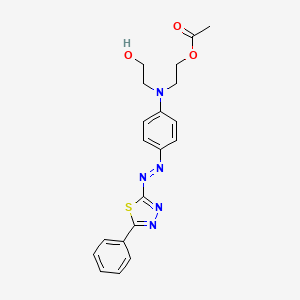

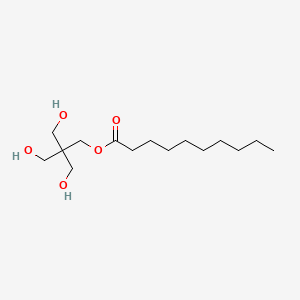
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
